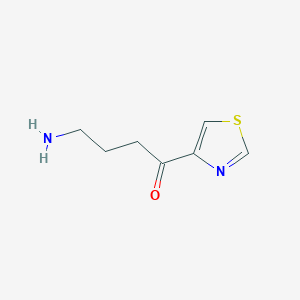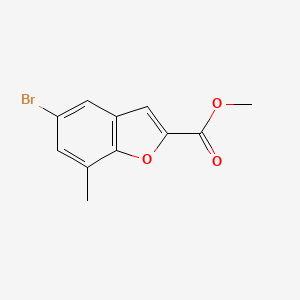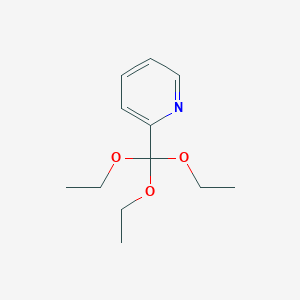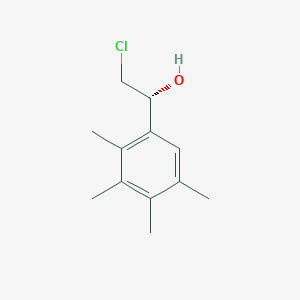
2-(Aminomethyl)benzene-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)benzene-1-carboximidamide is an organic compound with the molecular formula C₈H₁₁N₃ It is a derivative of benzene, featuring an aminomethyl group and a carboximidamide group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)benzene-1-carboximidamide typically involves the reaction of benzene-1-carboximidamide with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Benzene-1-carboximidamide, formaldehyde, ammonia.
Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 50-70°C.
Procedure: Benzene-1-carboximidamide is dissolved in water, followed by the addition of formaldehyde and ammonia. The mixture is stirred and heated to the desired temperature for several hours until the reaction is complete.
Purification: The product is isolated by filtration, washed with water, and dried under vacuum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The industrial process may also incorporate additional purification steps, such as recrystallization or chromatography, to achieve high purity levels.
化学反応の分析
Types of Reactions
2-(Aminomethyl)benzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to an amine group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of suitable catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of benzene-1-carboxylic acid derivatives.
Reduction: Formation of 2-(Aminomethyl)benzene-1-amine.
Substitution: Formation of various substituted benzene derivatives, depending on the nucleophile used.
科学的研究の応用
2-(Aminomethyl)benzene-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases. It is a candidate for drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and polymers.
作用機序
The mechanism of action of 2-(Aminomethyl)benzene-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
類似化合物との比較
2-(Aminomethyl)benzene-1-carboximidamide can be compared with other similar compounds, such as:
Benzene-1-carboximidamide: Lacks the aminomethyl group, resulting in different reactivity and applications.
2-(Aminomethyl)benzene-1-carboxylic acid: Contains a carboxylic acid group instead of a carboximidamide group, leading to different chemical properties and uses.
2-(Aminomethyl)benzene-1-amine: Lacks the carboximidamide group, affecting its biological activity and synthetic utility.
特性
分子式 |
C8H11N3 |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
2-(aminomethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H11N3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5,9H2,(H3,10,11) |
InChIキー |
BLGQROIGCHBMQP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13153633.png)

![3-[3-(4-Aminophenyl)propyl]phenol](/img/structure/B13153646.png)



![Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B13153679.png)
![L-Alanine, 3-[(2-aminoethyl)sulfonyl]-](/img/structure/B13153680.png)






